molecular formula C10H13NO B13123705 N-Methyl-4-(oxetan-3-yl)aniline

N-Methyl-4-(oxetan-3-yl)aniline

Cat. No.: B13123705
M. Wt: 163.22 g/mol
InChI Key: PYMPRUBCOSCAEM-UHFFFAOYSA-N
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Description

N-Methyl-4-(oxetan-3-yl)aniline is an aromatic amine derivative featuring a methyl-substituted amino group (-NMe₂) and an oxetane ring directly attached to the para position of the benzene ring. The oxetane (a three-membered oxygen-containing heterocycle) confers unique steric and electronic properties, influencing solubility, metabolic stability, and intermolecular interactions.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-methyl-4-(oxetan-3-yl)aniline

InChI

InChI=1S/C10H13NO/c1-11-10-4-2-8(3-5-10)9-6-12-7-9/h2-5,9,11H,6-7H2,1H3

InChI Key

PYMPRUBCOSCAEM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of a suitable precursor through intramolecular etherification or epoxide ring opening . For example, the synthesis can start with the preparation of an oxetane-containing building block, which is then coupled with an aniline derivative through nucleophilic substitution or other suitable reactions .

Industrial Production Methods

Industrial production of N-Methyl-4-(oxetan-3-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(oxetan-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can introduce various substituents to the aniline or oxetane ring .

Scientific Research Applications

N-Methyl-4-(oxetan-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-4-(oxetan-3-yl)aniline involves its interaction with molecular targets through its oxetane and aniline groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The aniline moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Substituent Effects on the Aniline Core

The table below compares key structural features of N-Methyl-4-(oxetan-3-yl)aniline with similar compounds:

Compound Name Substituent at Para Position Molecular Weight (g/mol) Key Electronic Effects
This compound Oxetan-3-yl (direct attachment) ~177.2* Moderate electron donation via oxygen
4-[(Oxetan-3-yl)methyl]aniline Oxetan-3-yl-CH₂ ~177.2 Reduced steric hindrance, increased flexibility
N-Methyl-4-(trifluoromethyl)aniline CF₃ 175.15 Strong electron-withdrawing effect
N-Methyl-4-(pyridin-2-yloxy)aniline Pyridin-2-yl-O- ~214.3 Aromaticity, hydrogen-bonding capability
3-Methoxy-4-(oxazol-5-yl)aniline Oxazol-5-yl, OMe ~194.2 Dual electronic effects (donor/withdrawer)

*Calculated based on molecular formula C₁₀H₁₃NO.

Key Observations :

  • Electron Effects : The oxetane ring donates electrons via its oxygen atom but less strongly than methoxy (-OMe) groups. In contrast, the trifluoromethyl (-CF₃) group withdraws electrons, making the aniline ring less nucleophilic .

Physicochemical Properties

Predicted properties based on structural analogs:

Property This compound N-Methyl-4-(trifluoromethyl)aniline 4-[(Oxetan-3-yl)methyl]aniline
LogP (Predicted) ~1.8–2.2 ~2.3 (experimental) ~1.5–1.9
Water Solubility Moderate Low Moderate
Metabolic Stability Likely high (oxetane resistance) Moderate High

Notes:

  • LogP : The oxetane’s polarity reduces hydrophobicity compared to -CF₃ derivatives, enhancing aqueous solubility .
  • Metabolic Stability: Oxetanes are known to resist oxidative degradation, improving pharmacokinetic profiles compared to larger rings (e.g., oxolane) .

Anticancer Potential

While direct data for this compound are unavailable, structurally related indole derivatives (e.g., N-methyl-4-(phenyl(2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline) exhibit potent cytotoxicity against colorectal cancer cells (HCT-116, IC₅₀ = 3.2–8.7 µM) with high selectivity indices (SI > 10) . The oxetane’s compact structure may enhance tumor penetration compared to bulkier substituents.

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